molecular formula C10H12INO B3108275 2-(Cyclobutylmethoxy)-3-iodopyridine CAS No. 1643457-28-6

2-(Cyclobutylmethoxy)-3-iodopyridine

Cat. No.: B3108275
CAS No.: 1643457-28-6
M. Wt: 289.11 g/mol
InChI Key: WDGINKZROJOUEO-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-3-iodopyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The presence of the cyclobutylmethoxy group and the iodine atom in the structure of this compound makes it a compound of interest in various chemical reactions and applications.

Scientific Research Applications

2-(Cyclobutylmethoxy)-3-iodopyridine has several scientific research applications, including:

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dna metabolism . This suggests that 2-(Cyclobutylmethoxy)-3-iodopyridine might also interact with enzymes or proteins involved in DNA synthesis or repair.

Mode of Action

Based on its potential interaction with dna metabolism , it could interfere with the synthesis or repair of DNA, thereby affecting the growth and proliferation of cells

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA metabolism . This could involve pathways such as DNA replication, DNA repair, and cell cycle regulation. Disruption of these pathways can lead to cell death or altered cell function.

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

If it does indeed interact with dna metabolism , it could potentially induce cell death or alter cell function, depending on the specific cells and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-3-iodopyridine can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents, palladium catalysts, and reaction conditions can be optimized to achieve high yields and purity of the desired product. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-3-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different oxidation states and derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)-5’-deoxyadenosine: This compound shares the cyclobutylmethoxy group but differs in the rest of its structure.

    2-(Cyclobutylmethoxy)ethylpiperidine: This compound has a similar cyclobutylmethoxy group but a different core structure.

Uniqueness

2-(Cyclobutylmethoxy)-3-iodopyridine is unique due to the presence of both the cyclobutylmethoxy group and the iodine atom in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-5-2-6-12-10(9)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGINKZROJOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291663
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643457-28-6
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643457-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutylmethoxy)-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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